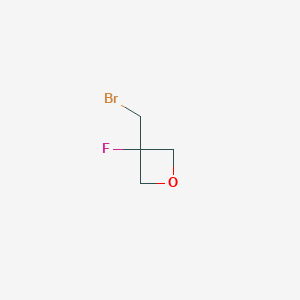

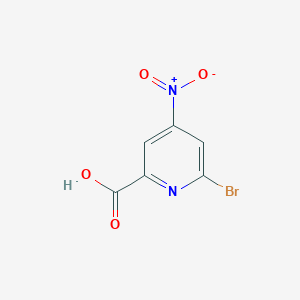

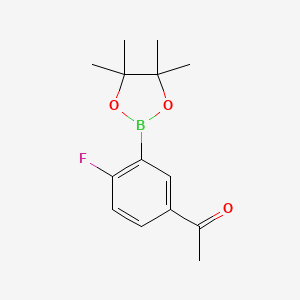

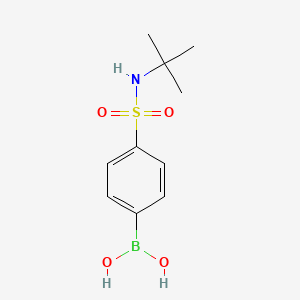

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Übersicht

Beschreibung

The compound 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a chemical of interest in various fields of research due to its potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related fluorophenyl compounds has been explored in different contexts. For instance, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, was achieved using bioreduction catalyzed by Daucus carota cells . This method shows the potential for biological systems to be used in the synthesis of complex fluorinated compounds, which could be applicable to the synthesis of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using both experimental and theoretical methods, such as Gaussian09 software package . These studies include HOMO-LUMO analysis and molecular docking, which are crucial for understanding the electronic properties and potential biological interactions of the molecules. The negative charge distribution around the carbonyl group and the positive regions over the aromatic rings are common features that could be expected in the molecular structure of 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.

Chemical Reactions Analysis

The reactivity of the carbonyl group in fluorophenyl compounds is highlighted by its electronegativity, making it a reactive site for various chemical reactions . The presence of the fluorine atom and its influence on the reactivity of the compound is also noted in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . These insights can be extrapolated to understand the reactivity of the carbonyl and fluorine groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as high-performance liquid chromatography (HPLC) for quantitation in biological samples . The presence of fluorine atoms in these compounds is known to influence their physical properties, such as their polarity and boiling points. The use of HPLC indicates that these compounds can be effectively separated and quantified, which is essential for their use in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Reactions

Compounds like "1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone" are pivotal in Suzuki coupling reactions, a Nobel Prize-winning chemistry methodology that allows for the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science. The presence of the dioxaborolane moiety suggests its role as a boron-based reagent, offering a handle for cross-coupling with various organic electrophiles.

Fluorinated Compounds in Drug Development

Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioactivity of pharmaceuticals. The introduction of a fluorine atom or a fluorinated group into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Research into fluorinated compounds, such as the review on fluoroalkylation reactions in aqueous media, showcases the importance of developing environmentally friendly and efficient methods to incorporate fluorine-containing functionalities into target molecules, highlighting the compound's relevance in green chemistry and drug design (Hai‐Xia Song et al., 2018).

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The specifics of this interaction and the resulting changes would depend on the exact nature of the target and the reaction conditions.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway would depend on the specific reaction and the other compounds involved.

Pharmacokinetics

It’s worth noting that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability and stability in biological systems.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction in which it’s involved. In the context of the Suzuki–Miyaura reaction, the compound could facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of various organic compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action may be less stable and effective in environments with a pH around 7.4, which is typical of many biological systems .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9(17)10-6-7-12(16)11(8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGMOPAWLVDJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624161 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | |

CAS RN |

765916-70-9 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)